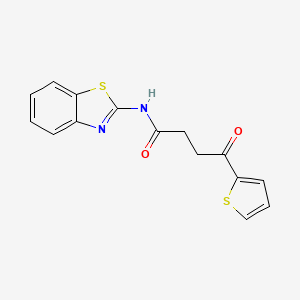![molecular formula C16H21FN2O2 B7467456 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7467456.png)
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one, also known as FUB-PB-22, is a synthetic cannabinoid that belongs to the class of indazole carboxamides. It was first synthesized in 2012 by Pfizer as a potential analgesic drug, but it was never marketed for medical use. FUB-PB-22 has been found in several illicit synthetic cannabinoid products and has been associated with adverse health effects.
Mechanism of Action
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one binds to the CB1 and CB2 receptors in the brain and other parts of the body, leading to the activation of signaling pathways that regulate various physiological processes. This includes the modulation of pain, appetite, mood, and memory. 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one has been found to have a higher binding affinity for the CB1 receptor than for the CB2 receptor.
Biochemical and Physiological Effects:
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one has been found to produce a range of biochemical and physiological effects in animal studies. These include the induction of hypothermia, sedation, and analgesia. 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one has also been shown to alter the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the specific effects of cannabinoid receptor activation without interference from other signaling pathways. However, one limitation of using 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one is its potential for producing adverse effects, such as seizures and respiratory depression.
Future Directions
The study of synthetic cannabinoids like 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one is still in its early stages, and there are many directions that future research could take. Some possible areas of investigation include:
1. The development of novel synthetic cannabinoids with improved therapeutic potential and reduced side effects.
2. The investigation of the long-term effects of synthetic cannabinoid use on the brain and other organs.
3. The study of the interactions between synthetic cannabinoids and other drugs, including prescription medications and alcohol.
4. The investigation of the effects of synthetic cannabinoids on different populations, such as adolescents, pregnant women, and individuals with underlying health conditions.
Conclusion:
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one is a synthetic cannabinoid that has been used in scientific research to study the effects of cannabinoid receptor activation. It has been found to produce a range of biochemical and physiological effects, including hypothermia, sedation, and analgesia. However, its potential for producing adverse effects highlights the need for further research to better understand the risks and benefits of synthetic cannabinoid use.
Synthesis Methods
The synthesis of 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one involves the reaction between 2-fluorobenzoyl chloride and piperazine in the presence of a base, followed by the addition of 3-methylbutanone. The resulting product is then purified through column chromatography.
Scientific Research Applications
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one has been used in scientific research to study its effects on the endocannabinoid system. It has been found to act as a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one has also been used to investigate the structure-activity relationships of synthetic cannabinoids.
properties
IUPAC Name |
1-[4-(2-fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-12(2)11-15(20)18-7-9-19(10-8-18)16(21)13-5-3-4-6-14(13)17/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQXIYUZLSDUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(4-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467384.png)
![Ethyl 4-[(1-phenylcyclopentanecarbonyl)amino]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B7467385.png)
![(E)-N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B7467393.png)

![[2-[(2-methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467420.png)
![N-[(4-chlorophenyl)methyl]-2-[2-(morpholin-4-ylmethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B7467423.png)

![[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467437.png)
![[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467438.png)

